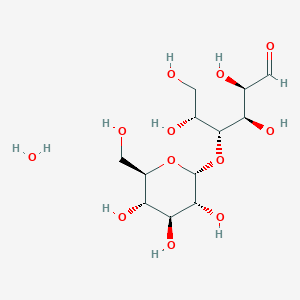

D-(+)-Maltose monohydrate

概要

説明

麦芽糖(水和物)、別名麦芽糖は、α(1→4) グリコシド結合で結合した2つのグルコース分子で構成される二糖類です。発芽穀物に一般的に存在し、デンプンの消化における主要な中間体です。 麦芽糖は還元糖であり、さまざまな生物学的および工業的プロセスにおいて重要な役割を果たします .

準備方法

合成経路および反応条件

麦芽糖は、デンプンの酵素加水分解によって合成できます。β-アミラーゼは、α(1→4) グリコシド結合を切断することにより、デンプンを麦芽糖に分解します。 このプロセスは通常、発芽種子および醸造中の麦芽化プロセスで起こります .

工業生産方法

工業的には、麦芽糖は、β-アミラーゼやα-アミラーゼなどの酵素を用いて、デンプンを制御された加水分解によって製造されます。このプロセスには、デンプンを水と混合してデンプンを糊化する工程が含まれます。次に酵素を添加して、デンプンを麦芽糖に分解します。 得られた麦芽糖溶液を精製して結晶化し、麦芽糖水和物を得ます .

化学反応の分析

反応の種類

麦芽糖は、以下を含むいくつかのタイプの化学反応を起こします。

加水分解: 麦芽糖は、マルターゼ酵素によって2つのグルコース分子に加水分解されます。

酸化: 麦芽糖は、酸化されて麦芽二酸を生成します。

一般的な試薬と条件

加水分解: マルターゼ酵素、水、および弱酸性条件。

酸化: 臭素水または硝酸などの酸化剤。

生成される主要な生成物

加水分解: グルコース。

酸化: 麦芽二酸。

還元: マルチトール.

科学研究への応用

麦芽糖(水和物)は、科学研究で幅広い用途があります。

科学的研究の応用

Maltose (hydrate) has a wide range of applications in scientific research:

作用機序

麦芽糖は、マルターゼ酵素によるグルコースへの加水分解によって主にその効果を発揮します。この反応は小腸で起こり、マルターゼがα(1→4) グリコシド結合を切断し、2つのグルコース分子を放出します。 これらのグルコース分子は、その後血流に吸収され、エネルギー生成に使用されます .

類似化合物の比較

麦芽糖は、スクロース、ラクトース、トレハロースなどの他の二糖類と似ています。これらの化合物とは異なる独自の特性を持っています。

類似化合物との比較

Maltose is similar to other disaccharides such as sucrose, lactose, and trehalose. it has unique properties that distinguish it from these compounds:

Sucrose: Composed of glucose and fructose linked by an α(1→2) glycosidic bond.

Lactose: Composed of glucose and galactose linked by a β(1→4) glycosidic bond.

Trehalose: Composed of two glucose molecules linked by an α(1→1) glycosidic bond.

Maltose’s unique α(1→4) glycosidic bond and its role as a reducing sugar make it distinct from these other disaccharides .

生物活性

D-(+)-Maltose monohydrate, a disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond, is widely recognized for its biological activity and applications in various fields, including food science, pharmaceuticals, and biotechnology. This article explores its biological properties, mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C₁₂H₂₂O₁₁·H₂O

- Molecular Weight : 360.32 g/mol

- CAS Number : 6363-53-7

- Solubility : Highly soluble in water; slightly soluble in alcohol; insoluble in ether.

- Melting Point : Approximately 106.15 °C (anhydrous) .

1. Stabilization of Biological Products

This compound is employed as a stabilizing agent in various biological products. Its role in stabilizing blood-derived products during fractionation is crucial for maintaining the integrity and biological activity of components such as immunoglobulins. Maltose helps prevent protein aggregation, which can compromise the efficacy of therapeutic agents like intravenous immunoglobulin (IVIG) solutions .

2. Substrate for Enzymatic Reactions

Maltose serves as a substrate for several enzymes, including:

- α-glucosidase : Catalyzes the hydrolysis of maltose to glucose.

- Maltase : Breaks down maltose into two glucose molecules.

- Maltose α-D-glucosyltransferase : Involved in the transfer of glucose units from maltose to other substrates.

These enzymatic reactions are significant in metabolic studies and carbohydrate metabolism research .

3. Cell Culture Applications

In cell and tissue culture, this compound is utilized as a nutrient source. It supports the growth of various cell types, including insect cells, making it valuable for recombinant protein production . Its ability to enhance cell viability and proliferation is attributed to its role as an energy source.

Case Study 1: Protein Stability in IVIG Solutions

A study demonstrated that the inclusion of this compound in IVIG formulations significantly reduced protein aggregation during storage. This stabilization was critical for ensuring consistent therapeutic efficacy and minimizing adverse effects associated with aggregated proteins .

Case Study 2: Maltose-Binding Proteins

Research investigating maltose-binding proteins revealed that this compound acts as a key substrate for studying transport systems related to disaccharides. The binding affinity of these proteins to maltose was essential for understanding their physiological roles in microbial systems .

Applications in Research

This compound is extensively used in biochemical research:

- Microbiology : As a carbon source in culture media for bacteria and yeast.

- Enzyme Studies : To characterize maltase and other related enzymes.

- Metabolic Pathway Analysis : In studies investigating carbohydrate metabolism .

Summary Table of Biological Activities

特性

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDJFVFTHLOSDW-DNDLZOGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Maltose monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6363-53-7 | |

| Record name | Maltose, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6363-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006363537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, 4-O-α-D-glucopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM477EE40D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。